molecular formula C14H20ClN5O2 B2741796 tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo CAS No. 2378490-29-8

tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo

Cat. No.: B2741796
CAS No.: 2378490-29-8
M. Wt: 325.8
InChI Key: JVUXFFFBSUTQCN-MYJAWHEDSA-N
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Description

This compound features a bicyclo[3.1.0]hexane core with a 3-azabicyclo structure, modified by a tert-butyl carboxylate group at position 3 and a 4-chloro-1,3,5-triazin-2-yl(methyl)amino substituent at position 4. The endo configuration (1R,5S,6R) dictates its stereochemical orientation, influencing its molecular interactions and physicochemical properties. The 4-chloro-triazine moiety introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the tert-butyl group enhances steric bulk and metabolic stability. This compound is likely used as an intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors requiring rigid, conformationally constrained scaffolds .

Properties

IUPAC Name

tert-butyl (1R,5S)-6-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN5O2/c1-14(2,3)22-13(21)20-5-8-9(6-20)10(8)19(4)12-17-7-16-11(15)18-12/h7-10H,5-6H2,1-4H3/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUXFFFBSUTQCN-ULKQDVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)C3=NC(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)C3=NC(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Bicyclic Framework: The bicyclo[3.1.0]hexane core is synthesized through a series of cyclization reactions. This involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry.

    Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with a chlorinated triazine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of triazine derivatives with different functional groups.

Scientific Research Applications

tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and bicyclic structure play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituents, synthesis methods, and applications:

Compound Substituents Synthesis Method Key Applications/Findings
Target compound 4-Chloro-1,3,5-triazin-2-yl(methyl)amino, tert-butyl carboxylate Likely via amide coupling of triazine chloride with bicyclohexane amine intermediate Potential enzyme inhibitor (e.g., IDH1) due to triazine’s electrophilic reactivity
(1R,5S,6S)-tert-butyl 6-(4-methoxybenzamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate 4-Methoxybenzamido, tert-butyl carboxylate Amide coupling with 4-methoxybenzoyl chloride Intermediate in fluorination studies; methoxy group enhances solubility
N-(2,2-Difluorocyclopropyl)-4-methoxybenzamide 2,2-Difluorocyclopropyl, 4-methoxybenzamide Amide coupling with 2,2-difluorocyclopropylamine Fluorine atoms improve metabolic stability and membrane permeability
BP 1176: (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Carboxylic acid, tert-butyl carboxylate Hydrolysis of ester intermediates Used in peptide mimetics; carboxylic acid enables conjugation
Compound 43 (IDH1 inhibitor) 2,6-Dichloropyridine-3-sulfonyl, tert-butyl carboxylate Suzuki/Buchwald-Hartwig coupling Potent R132H IDH1 inhibitor (IC₅₀ < 100 nM); sulfonamide enhances binding affinity
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-Oxa ring modification, tert-butyl carboxylate Epoxide ring-opening reactions Altered ring electronics for stability; used in heterocyclic drug design

Key Structural and Functional Differences:

  • Electrophilic vs. Nucleophilic Moieties : The target compound’s 4-chloro-triazine group enables nucleophilic aromatic substitution, distinguishing it from analogs like BP 1176 (carboxylic acid) or Compound 43 (sulfonamide), which rely on hydrogen bonding or ionic interactions .
  • Biological Activity : While the target compound’s triazine group may target nucleotide-binding enzymes (e.g., kinases), analogs like Compound 43 show specificity for mutant IDH1 in leukemia .

Research Findings:

  • The tert-butyl group universally enhances metabolic stability across analogs .
  • Fluorinated derivatives (e.g., N-(2,2-difluorocyclopropyl)-4-methoxybenzamide) exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity .
  • Sulfonamide-containing compounds (e.g., Compound 43) demonstrate high enzyme inhibition potency, attributed to strong hydrogen-bonding interactions .

Biological Activity

The compound tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo (CAS Number: 2378490-29-8) is a complex organic molecule characterized by a unique bicyclic structure and the presence of a triazine ring. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Molecular Formula and Weight

  • Molecular Formula : C14H20ClN5O2
  • Molecular Weight : 325.8 g/mol

Structural Features

The compound features:

  • A triazine ring , which is known for its versatility in forming complexes with various biological targets.
  • A bicyclo[3.1.0]hexane framework , contributing to its structural rigidity and potential interactions with biological systems.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Framework : Achieved through cyclization reactions under specific catalytic conditions.
  • Introduction of the Triazine Ring : Conducted via nucleophilic substitution, where precursors react with chlorinated triazine derivatives.
  • Esterification : Finalized by reacting the carboxylic acid group with tert-butyl alcohol to form the ester.

The biological activity of tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural components enhance its binding affinity and specificity, potentially leading to various pharmacological effects.

Pharmacological Studies

Recent studies have indicated that this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties : Preliminary tests suggest effectiveness against certain bacterial strains.
  • Anticancer Activity : In vitro studies have shown that it may inhibit the proliferation of cancer cells through apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of specific enzymes

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges.
  • Anticancer Potential :
    • Research published in indicated that treatment with this compound resulted in a reduction of cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

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